Cas no 919709-26-5 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole)

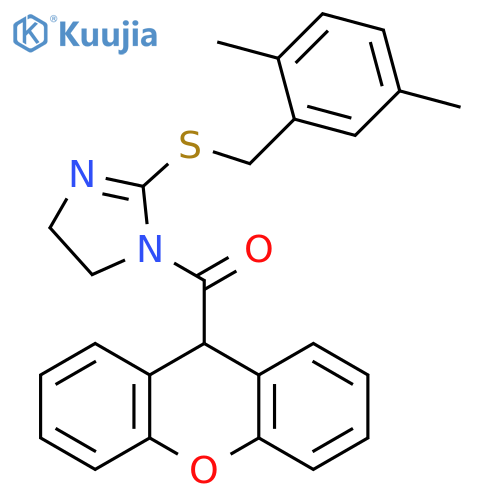

919709-26-5 structure

商品名:2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

CAS番号:919709-26-5

MF:C26H24N2O2S

メガワット:428.545965194702

CID:5802191

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

- Methanone, [2-[[(2,5-dimethylphenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-9H-xanthen-9-yl-

- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole

-

- インチ: 1S/C26H24N2O2S/c1-17-11-12-18(2)19(15-17)16-31-26-27-13-14-28(26)25(29)24-20-7-3-5-9-22(20)30-23-10-6-4-8-21(23)24/h3-12,15,24H,13-14,16H2,1-2H3

- InChIKey: SNRYBZHVQYGDGC-UHFFFAOYSA-N

- ほほえんだ: C(N1C(SCC2=CC(C)=CC=C2C)=NCC1)(C1C2=C(C=CC=C2)OC2=C1C=CC=C2)=O

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 577.4±60.0 °C(Predicted)

- 酸性度係数(pKa): 1.86±0.60(Predicted)

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0630-1195-3mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-10mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-30mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-75mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-25mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-20mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-1mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| A2B Chem LLC | BA65576-10mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 10mg |

$291.00 | 2024-05-20 | ||

| Life Chemicals | F0630-1195-2μmol |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0630-1195-100mg |

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole |

919709-26-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

919709-26-5 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 55290-64-7(Dimethipin)

- 2230780-65-9(IL-17A antagonist 3)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量